molecular formula C7H6N4OS B13060885 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole CAS No. 1255098-93-1

5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole

Cat. No.: B13060885
CAS No.: 1255098-93-1
M. Wt: 194.22 g/mol
InChI Key: LSOCCADFKMVBTJ-UHFFFAOYSA-N
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Description

5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-thiadiazole with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-thiadiazole: A precursor in the synthesis of 5-Amine-3-(1-oxypyridin-3-YL)-1,2,4-thiadiazole.

    3-Pyridinecarboxaldehyde: Another precursor used in the synthesis.

    5-Amino-1-phenyl-1,2,4-thiadiazole: A related compound with similar structural features.

Uniqueness

This compound is unique due to its fused ring structure, which imparts specific chemical and biological properties

Properties

CAS No.

1255098-93-1

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

3-(1-oxidopyridin-1-ium-3-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H6N4OS/c8-7-9-6(10-13-7)5-2-1-3-11(12)4-5/h1-4H,(H2,8,9,10)

InChI Key

LSOCCADFKMVBTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C2=NSC(=N2)N

Origin of Product

United States

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